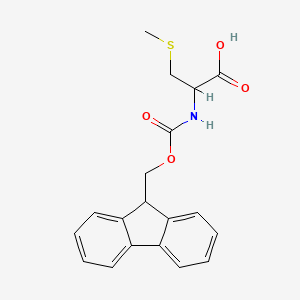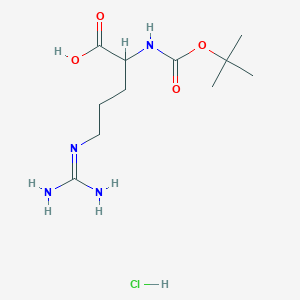
(Tert-butoxycarbonyl)arginine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tert-butoxycarbonyl)arginine hydrochloride is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and as a protecting group for the amino group of arginine. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in organic synthesis and biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-butoxycarbonyl)arginine hydrochloride typically involves the protection of the amino group of arginine using tert-butoxycarbonyl (Boc) groups. One common method involves reacting arginine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Análisis De Reacciones Químicas
Types of Reactions
(Tert-butoxycarbonyl)arginine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate ((Boc)₂O) and bases such as NaOH or NaH are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is a standard reagent for removing the Boc group.
Major Products Formed
Substitution: Boc-protected arginine derivatives.
Deprotection: Free arginine and tert-butyl carbamate.
Aplicaciones Científicas De Investigación
(Tert-butoxycarbonyl)arginine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for the amino group of arginine.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mecanismo De Acción
The mechanism of action of (tert-butoxycarbonyl)arginine hydrochloride involves the protection of the amino group of arginine through the formation of a stable Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine hydrochloride: Another Boc-protected amino acid used in peptide synthesis.
Nα-(tert-Butoxycarbonyl)-L-ornithine hydrochloride: Similar to arginine but with a different side chain structure.
Uniqueness
(Tert-butoxycarbonyl)arginine hydrochloride is unique due to its specific application in protecting the guanidino group of arginine, which is not present in lysine or ornithine. This makes it particularly valuable in the synthesis of arginine-containing peptides and proteins .
Propiedades
Fórmula molecular |
C11H23ClN4O4 |
|---|---|
Peso molecular |
310.78 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H |
Clave InChI |
HDELGKMVZYHPPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


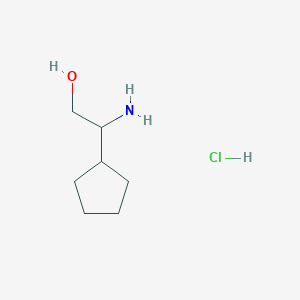
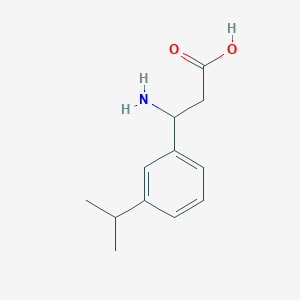

![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
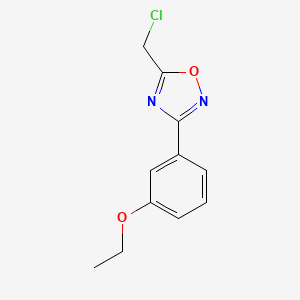
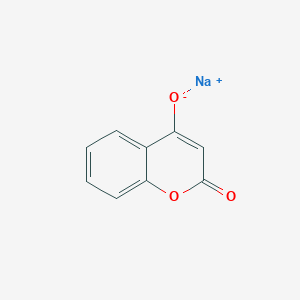

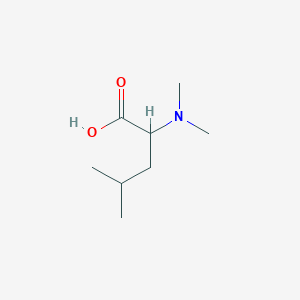
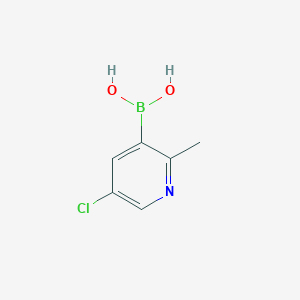
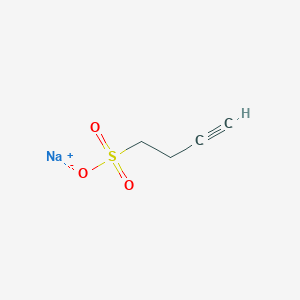
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
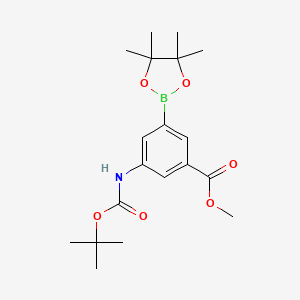
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
